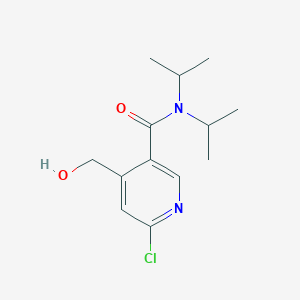
6-chloro-4-(hydroxymethyl)-N,N-di(propan-2-yl)pyridine-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-chloro-4-(hydroxymethyl)-N,N-di(propan-2-yl)pyridine-3-carboxamide is a chemical compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a chloro group at the 6th position, a hydroxymethyl group at the 4th position, and a carboxamide group at the 3rd position of the pyridine ring. The N,N-di(propan-2-yl) substitution on the carboxamide group further defines its structure. Pyridine derivatives are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-4-(hydroxymethyl)-N,N-di(propan-2-yl)pyridine-3-carboxamide can be achieved through various synthetic routes. One common method involves the reaction of 6-chloro-4-(hydroxymethyl)pyridine-3-carboxylic acid with N,N-di(propan-2-yl)amine under appropriate reaction conditions. The reaction typically requires the use of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts like DMAP (4-dimethylaminopyridine) to facilitate the formation of the amide bond.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH ensures high yield and purity of the final product. The scalability of the synthesis process is crucial for meeting the demands of various applications.
化学反应分析
Types of Reactions
6-chloro-4-(hydroxymethyl)-N,N-di(propan-2-yl)pyridine-3-carboxamide undergoes several types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carboxamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The chloro group can be substituted with various nucleophiles, including amines, thiols, and alkoxides, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Amines, thiols, alkoxides, typically in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3)
Major Products Formed
Oxidation: 6-chloro-4-(carboxy)pyridine-3-carboxamide
Reduction: 6-chloro-4-(hydroxymethyl)-N,N-di(propan-2-yl)pyridine-3-amine
Substitution: Various substituted pyridine derivatives depending on the nucleophile used
科学研究应用
6-chloro-4-(hydroxymethyl)-N,N-di(propan-2-yl)pyridine-3-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or modulator due to its structural similarity to biologically active pyridine derivatives.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of agrochemicals, such as herbicides and pesticides, and in materials science for the synthesis of functional materials.
作用机制
The mechanism of action of 6-chloro-4-(hydroxymethyl)-N,N-di(propan-2-yl)pyridine-3-carboxamide involves its interaction with specific molecular targets. The compound may act as an inhibitor or modulator of enzymes by binding to their active sites or allosteric sites. The presence of the chloro, hydroxymethyl, and carboxamide groups allows for multiple interactions, including hydrogen bonding, hydrophobic interactions, and van der Waals forces, with the target molecules. These interactions can disrupt the normal function of the enzymes or proteins, leading to the desired biological effects.
相似化合物的比较
6-chloro-4-(hydroxymethyl)-N,N-di(propan-2-yl)pyridine-3-carboxamide can be compared with other pyridine derivatives to highlight its uniqueness:
6-chloro-4-(hydroxymethyl)pyridine-3-carboxamide: Lacks the N,N-di(propan-2-yl) substitution, which may affect its solubility and biological activity.
4-(hydroxymethyl)-N,N-di(propan-2-yl)pyridine-3-carboxamide: Lacks the chloro group, which may influence its reactivity and interaction with molecular targets.
6-chloro-4-(hydroxymethyl)-N,N-di(propan-2-yl)pyridine:
The presence of the chloro, hydroxymethyl, and N,N-di(propan-2-yl) groups in this compound makes it a versatile compound with unique chemical and biological properties.
属性
IUPAC Name |
6-chloro-4-(hydroxymethyl)-N,N-di(propan-2-yl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19ClN2O2/c1-8(2)16(9(3)4)13(18)11-6-15-12(14)5-10(11)7-17/h5-6,8-9,17H,7H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVXDNBQNESVYMP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C(C)C)C(=O)C1=CN=C(C=C1CO)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![3-Methoxy-4-[2-(4-methylpiperazin-1-yl)ethoxy]aniline](/img/structure/B13869599.png)

![tert-butyl N-[2-[(2-bromoacetyl)-(oxolan-3-yl)amino]ethyl]carbamate](/img/structure/B13869604.png)
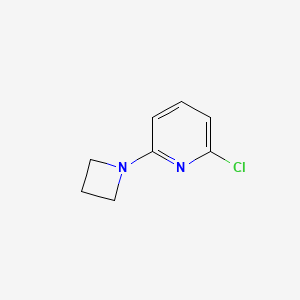
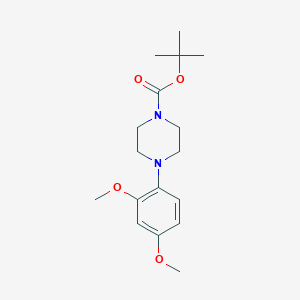

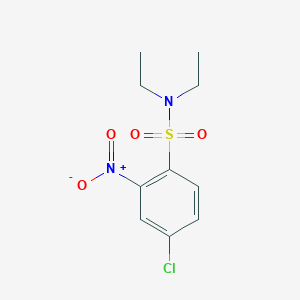
![3-[(5-Nitropyridin-2-yl)amino]propane-1,2-diol](/img/structure/B13869631.png)
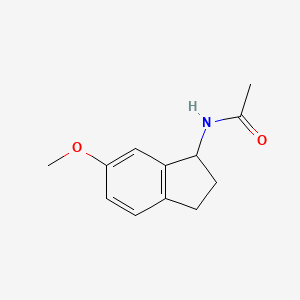


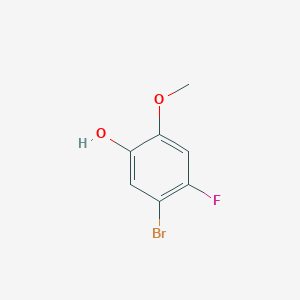
![2-chloro-N-pyridin-2-ylthieno[3,2-d]pyrimidin-4-amine](/img/structure/B13869657.png)

